3-acetyl-6-methyl-2-[(3-methylphenyl)amino]-4H-pyran-4-one
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Overview
Description
3-Acetyl-6-methyl-2-(3-toluidino)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a pyran ring fused to a ketone group This compound is characterized by the presence of an acetyl group at the third position, a methyl group at the sixth position, and a toluidino group at the second position of the pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-methyl-2-(3-toluidino)-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the condensation of 3-toluidine with 3-acetyl-6-methyl-4H-pyran-4-one under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-acetyl-6-methyl-2-(3-toluidino)-4H-pyran-4-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methyl-2-(3-toluidino)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The toluidino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions often require solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions. Conditions may vary depending on the nucleophile and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
3-Acetyl-6-methyl-2-(3-toluidino)-4H-pyran-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-6-methyl-2-(3-toluidino)-4H-pyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Acetyl-6-methyl-2-(3-toluidino)-4H-pyran-4-one can be compared with other similar compounds, such as:
3-Acetyl-6-methyl-4H-pyran-4-one: Lacks the toluidino group, which may result in different reactivity and applications.
2-(3-Toluidino)-4H-pyran-4-one:
6-Methyl-2-(3-toluidino)-4H-pyran-4-one: Lacks the acetyl group, which may influence its biological activity and synthetic utility.
The uniqueness of 3-acetyl-6-methyl-2-(3-toluidino)-4H-pyran-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-acetyl-6-methyl-2-(3-methylanilino)pyran-4-one |
InChI |
InChI=1S/C15H15NO3/c1-9-5-4-6-12(7-9)16-15-14(11(3)17)13(18)8-10(2)19-15/h4-8,16H,1-3H3 |
InChI Key |
VEHCJYZGVBSLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C=C(O2)C)C(=O)C |
Origin of Product |
United States |
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